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Abstract
Tinlorafenib, also known as PF-07284890 and ARRY-461, is a potent, orally active, and

central nervous system (CNS) penetrant inhibitor of BRAF kinase.[1][2] It has demonstrated

significant activity against BRAF V600 mutations, which are prevalent in various malignancies,

including melanoma and central nervous system tumors. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical and pharmacological

properties, and relevant experimental methodologies for Tinlorafenib.

Chemical Structure and Identifiers
Tinlorafenib is a synthetic organic small molecule.[3] Its chemical identity is well-defined by

standard nomenclature and registry numbers.
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Identifier Value

IUPAC Name

N-[2-chloro-3-[(3,5-dimethyl-4-oxoquinazolin-6-

yl)amino]-4-fluorophenyl]-3-fluoropropane-1-

sulfonamide[4]

CAS Number 2573781-75-4[1][3][5][6]

Molecular Formula C₁₉H₁₉ClF₂N₄O₃S[4][5]

SMILES
CC1=C(C=CC2=C1C(=O)N(C=N2)C)NC3=C(C

=CC(=C3Cl)NS(=O)(=O)CCCF)F[4][5]

InChIKey VVLVISDSGRHLMB-UHFFFAOYSA-N[3]

Physicochemical and Pharmacological Properties
Tinlorafenib possesses drug-like properties that make it a promising clinical candidate. Its

ability to cross the blood-brain barrier is a key feature for treating brain malignancies.

Table 2.1: Physicochemical Properties
Property Value Source

Molecular Weight 456.89 g/mol [5] MedChemExpress, PubChem

Calculated XlogP 3.2 PubChem

Solubility
DMSO: 125 mg/mL (273.59

mM)[3]
MedChemExpress

Appearance White to off-white solid[5] MedChemExpress

Table 2.2: Pharmacological Properties
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Property Value Source

Mechanism of Action
Inhibitor of BRAF and CRAF

kinases[5]
MedChemExpress

Target(s) BRAF, CRAF, ERK[3] MedChemExpress

Key Feature
CNS Penetrant (Crosses the

blood-brain barrier)[1][5][6]

MedKoo Biosciences,

MedChemExpress, DC

Chemicals

Mechanism of Action and Signaling Pathway
Tinlorafenib exerts its therapeutic effect by targeting the mitogen-activated protein kinase

(MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway. Specifically, it inhibits

BRAF, a serine/threonine-protein kinase that, when mutated, leads to constitutive activation of

the pathway and uncontrolled cell proliferation. By inhibiting both wild-type and mutated forms

of BRAF, Tinlorafenib effectively blocks downstream signaling to MEK and ERK, ultimately

leading to decreased cell proliferation and tumor growth.[4][5]
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Tinlorafenib's inhibition of BRAF in the MAPK/ERK signaling pathway.
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Biological Activity
Table 4.1: In Vitro Activity

Assay Target/Cell Line IC₅₀ Source

Kinase Inhibition BRAF 5.8 nM MedChemExpress

Kinase Inhibition CRAF 4.1 nM MedChemExpress

Kinase Inhibition BRAF V600E 4.25 nM[5][6]
MedChemExpress,

DC Chemicals

Kinase Inhibition BRAF V600K 2.7 nM[5][6]
MedChemExpress,

DC Chemicals

Cell Proliferation

BRAF V600E/K

mutant melanoma

cells

18-38 nM[5] MedChemExpress

Table 4.2: In Vivo Activity
Animal Model Dosing Result Source

Mouse A375 xenograft

model

10-30 mg/kg, twice a

day[3]

Induced tumor

regression[3]
MedChemExpress

Experimental Protocols
The following sections outline general methodologies relevant to the study of Tinlorafenib.

BRAF Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro potency of a compound

against BRAF kinase.
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Preparation

Reaction

Detection

Analysis

1. Prepare Kinase Buffer,
ATP, and BRAF substrate

4. Add Tinlorafenib/control
to microplate wells

2. Serially dilute Tinlorafenib
in DMSO 3. Prepare BRAF enzyme solution

5. Add BRAF enzyme to initiate reaction

6. Incubate at 30°C for 45 minutes

7. Add Kinase-Glo® reagent to stop
reaction and generate luminescent signal

8. Incubate at room temperature

9. Read luminescence on a plate reader

10. Calculate percent inhibition

11. Determine IC₅₀ value
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General workflow for a BRAF kinase inhibition assay.
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Materials:

BRAF (wild-type or mutant) enzyme

5x Kinase Buffer

ATP

BRAF substrate

Kinase-Glo® MAX reagent

Tinlorafenib

DMSO

96-well white plates

Procedure:

Prepare a master mix containing 5x Kinase Buffer, ATP, and BRAF substrate.

Add the master mix to all wells of a 96-well plate.

Add diluted Tinlorafenib or vehicle control (DMSO) to the appropriate wells.

Initiate the reaction by adding diluted BRAF enzyme to the wells.

Incubate the plate at 30°C for 45 minutes.

Add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent

signal.

Incubate at room temperature for 10 minutes.

Measure the luminescence using a microplate reader.

Calculate the percent inhibition for each concentration of Tinlorafenib and determine the

IC₅₀ value by fitting the data to a dose-response curve.
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Cell Proliferation Assay
This protocol outlines a general method for assessing the effect of Tinlorafenib on the

proliferation of cancer cell lines.

Materials:

BRAF-mutant cancer cell line (e.g., A375)

Cell culture medium and supplements

Tinlorafenib

DMSO

96-well clear plates

Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with various concentrations of Tinlorafenib or vehicle control (DMSO).

Incubate the cells for a specified period (e.g., 72 hours).

Add a cell proliferation reagent to each well according to the manufacturer's instructions.

Incubate as required by the chosen reagent.

Measure the absorbance or luminescence using a microplate reader.

Calculate the percent inhibition of cell proliferation for each concentration and determine the

IC₅₀ value.

In Vivo Xenograft Study
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This protocol provides a general framework for evaluating the antitumor efficacy of

Tinlorafenib in a mouse xenograft model.

Model Setup

Treatment

Monitoring & Endpoints

1. Subcutaneously implant
BRAF-mutant tumor cells

(e.g., A375) into
immunocompromised mice

2. Allow tumors to grow
to a palpable size

3. Randomize mice into
treatment groups

(vehicle, Tinlorafenib)

4. Administer Tinlorafenib
(e.g., 10-30 mg/kg, BID)

or vehicle orally

5. Monitor tumor volume
and body weight regularly

6. Continue treatment for a
defined period or until

tumors reach a predetermined size

7. Euthanize mice and
harvest tumors for

pharmacodynamic analysis
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Workflow for an in vivo xenograft study.

Animals:

Immunocompromised mice (e.g., nude or SCID)

Procedure:

Subcutaneously inject a suspension of BRAF-mutant cancer cells into the flank of each

mouse.

Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Prepare the dosing solution of Tinlorafenib in an appropriate vehicle.

Administer Tinlorafenib or vehicle to the mice orally at the specified dose and schedule.

Measure tumor dimensions and body weight regularly (e.g., twice a week).

Continue the study for a predetermined duration or until the tumors in the control group

reach the endpoint.

At the end of the study, euthanize the animals and collect tumors for further analysis (e.g.,

pharmacodynamic biomarker analysis).

Analytical Methods
The quantification of Tinlorafenib in biological matrices is typically performed using liquid

chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity

and selectivity. A general approach would involve protein precipitation from plasma samples

followed by chromatographic separation on a C18 column and detection by mass spectrometry

in multiple reaction monitoring (MRM) mode.

Summary and Future Directions
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Tinlorafenib is a promising BRAF inhibitor with potent activity against clinically relevant

mutations and the significant advantage of CNS penetration. The data summarized in this

guide highlight its potential for the treatment of BRAF-mutant cancers, including those with

brain metastases. Further clinical investigation is ongoing to fully elucidate its safety and

efficacy profile in various patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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